2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol
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Overview
Description
The compound “2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol” is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic compound where two rings share only one atom . The molecule also contains a benzene ring, a pyrazole ring, an oxazine ring, and a piperidine ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The spirocyclic system would likely cause the molecule to have a three-dimensional structure. The presence of the benzene ring would introduce aromaticity into the molecule, which could affect its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene ring could increase the compound’s stability and decrease its reactivity. The compound’s solubility would likely be influenced by the presence of the hydroxyl groups .Scientific Research Applications
Synthesis and Biological Activity
Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine lactam-based inhibitors for acetyl-CoA carboxylase was reported, showcasing a method to synthesize N-2 tert-butyl pyrazolospirolactam cores. This process involves a regioselective pyrazole alkylation and a Curtius rearrangement, leading to the identification of potent analogues for potentially treating metabolic disorders (Huard et al., 2012).
σ-Receptor Ligands : Research into spiropiperidine derivatives has shown significant promise in developing highly potent and selective σ-receptor ligands. This includes the synthesis of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which have been found to possess high affinity for σ1-receptors. These findings have implications for the development of new therapeutic agents targeting neurological disorders and pain management (Maier & Wünsch, 2002).
Antimicrobial and Antioxidant Activities : Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. This research identified compounds with significant antimicrobial activity against S. aureus, anti-inflammatory effects comparable to diclofenac, and high antioxidant activity (Mandzyuk et al., 2020).
Chemical Synthesis Techniques
Ultrasound-Promoted Synthesis : The application of ultrasound irradiation in the synthesis of spiropiperidine derivatives has been explored, showing improvements in reaction rates and yields. This technique demonstrates a more efficient pathway for the synthesis of complex heterocyclic compounds, contributing to advancements in synthetic organic chemistry (Wang et al., 2012).
One-Pot Syntheses : The facile one-pot synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines has been developed, illustrating a streamlined approach to creating complex heterocycles with potential biological activity. This method highlights the versatility and efficiency of one-pot reactions in generating pharmacologically relevant molecules (Latif et al., 2003).
Future Directions
Properties
IUPAC Name |
2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-24-11-9-22(10-12-24)25-19(16-5-3-4-6-21(16)28-22)14-18(23-25)17-13-15(26)7-8-20(17)27/h3-8,13,19,26-27H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCOXNASBANBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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